molecular formula C17H16ClN3O3S3 B2936923 N-(4-chlorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1097080-78-8

N-(4-chlorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Cat. No.: B2936923
CAS No.: 1097080-78-8
M. Wt: 441.96
InChI Key: ZKVCLTWZHLXMDI-UHFFFAOYSA-N
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Description

Chemical Name: N-(4-chlorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No.: 899732-09-3 Molecular Formula: C₂₃H₂₁N₃O₃S₃ Molecular Weight: 483.636 g/mol

This compound features a benzo[d]thiazole core substituted with a chlorine atom at the 4-position, a piperidine-2-carboxamide group, and a thiophen-2-ylsulfonyl moiety.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S3/c18-11-5-3-7-13-15(11)19-17(26-13)20-16(22)12-6-1-2-9-21(12)27(23,24)14-8-4-10-25-14/h3-5,7-8,10,12H,1-2,6,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVCLTWZHLXMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and relevance in therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C18H18ClN3O2S3C_{18}H_{18}ClN_{3}O_{2}S_{3} with a molecular weight of 429.0 g/mol. The compound features a complex structure that includes a piperidine ring, a thiazole moiety, and a thiophene sulfonyl group, which contribute to its biological activity.

Recent studies have indicated that compounds similar to this compound exhibit various biological activities, including:

  • Acetylcholinesterase Inhibition : Compounds containing thiazole rings have shown promising acetylcholinesterase (AChE) inhibitory activity, which is crucial for the treatment of Alzheimer's disease. For example, a related compound exhibited an IC50 value of 2.7 µM against AChE, suggesting that similar derivatives may have therapeutic potential in cognitive disorders .
  • Antimicrobial Properties : Thiazole derivatives are known for their antimicrobial activities. Studies have demonstrated that certain modifications to the thiazole structure can enhance antibacterial efficacy against various pathogens.
  • Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation.

Study on Acetylcholinesterase Inhibition

A study investigated the synthesis and biological evaluation of thiazole-based compounds for their AChE inhibitory activity. The results indicated that modifications to the thiazole ring could significantly enhance inhibitory potency. The compound with the strongest activity was identified as having a structure similar to this compound .

Antimicrobial Activity Evaluation

In another study focusing on antimicrobial properties, derivatives of thiazole were screened against common bacterial strains. The results showed that specific substitutions on the thiazole ring improved activity against Gram-positive and Gram-negative bacteria, indicating potential for developing new antibiotics .

Research Findings Summary

Activity Type Compound IC50/Effect
Acetylcholinesterase InhibitionThis compoundPotentially < 5 µM
Antimicrobial ActivityVarious thiazole derivativesEffective against multiple strains
Anti-inflammatory EffectsThiazole derivativesSignificant reduction in inflammation markers

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is structurally related to piperidine-4-carboxamide derivatives bearing benzo[d]thiazol-2-ylphenyl groups and diverse sulfonyl substituents. Below is a detailed comparison based on synthetic, spectroscopic, and physicochemical properties.

Key Insights :

  • Electron-donating groups (e.g., methoxy, methyl) correlate with higher yields (62–72%), likely due to enhanced intermediate stability during synthesis .

Spectroscopic and Physicochemical Properties

NMR and HRMS Data
  • Target Compound : While direct NMR/HRMS data are unavailable, analogs in and show characteristic peaks for benzo[d]thiazole (δ 167.0–173.5 ppm in ¹³C NMR for carbonyl groups) and sulfonyl-linked piperidine (δ 45–48 ppm for piperidine carbons) .
  • Thiophene vs. Phenyl Sulfonyl Groups : The thiophene moiety is expected to exhibit distinct ¹H NMR signals (e.g., aromatic protons at δ 6.8–7.5 ppm) compared to halogenated phenyl groups (δ 7.0–8.1 ppm) .
Melting Points

Compounds with halogenated or trifluoromethylphenyl sulfonyl groups (e.g., 4–20, 4–26) exhibit melting points >250°C, suggesting strong intermolecular interactions (e.g., dipole-dipole, van der Waals) . The target compound’s melting point is unreported but may differ due to thiophene’s reduced polarity compared to halogenated phenyl groups.

Positional Isomerism: Piperidine-2-carboxamide vs. Piperidine-4-carboxamide

The target compound features a piperidine-2-carboxamide scaffold, whereas analogs in –3 and 8 use piperidine-4-carboxamide . This positional difference may influence:

  • Conformational Flexibility : The 2-carboxamide position could alter piperidine ring puckering, affecting binding to biological targets.

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